
Rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique oxazocane ring structure, which contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate typically involves the following steps:
Formation of the Oxazocane Ring: The oxazocane ring is formed through a cyclization reaction involving appropriate precursors. This step often requires the use of specific catalysts and controlled reaction conditions to ensure the correct stereochemistry.
Introduction of Hydroxy Groups: The hydroxy groups at positions 6 and 7 are introduced through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are used to safeguard reactive functional groups during the synthesis. These groups are later removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reduction of the oxazocane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acid chlorides, amines.
Major Products
Oxidation: Carbonyl derivatives.
Reduction: Reduced oxazocane derivatives.
Substitution: Esters, amides.
Applications De Recherche Scientifique
Rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biochemical processes.
Pathways: The compound may modulate signaling pathways, enzyme activity, or protein-protein interactions, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate can be compared with other similar compounds, such as:
Rel-tert-butyl (1R,4S,6S,7R)-6-acetoxy-4-((tert-butyldimethylsilyl)oxy)-1-methyl-10-oxabicyclo[4.3.1]decane-7-carboxylate: This compound features a different ring structure and functional groups, leading to distinct chemical properties and reactivity.
Rel-tert-butyl (1R,6S,7R)-tert-Butyl 7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate: Another structurally related compound with different stereochemistry and functional groups.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Propriétés
Formule moléculaire |
C11H21NO5 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-4-5-16-7-9(14)8(13)6-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m0/s1 |
Clé InChI |
OOUJHCYMFCGBSP-DTWKUNHWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCOC[C@H]([C@H](C1)O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOCC(C(C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



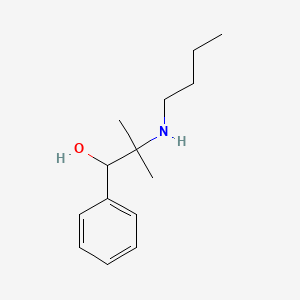
![6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine](/img/structure/B12939539.png)

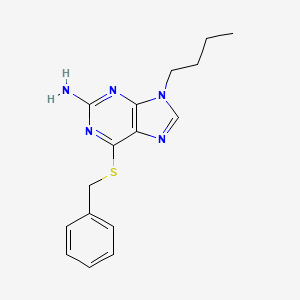
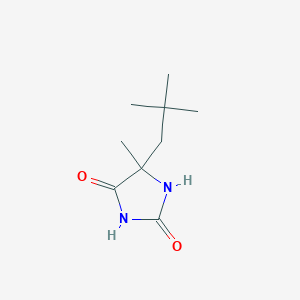
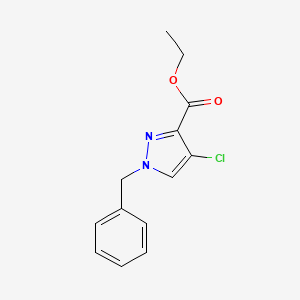
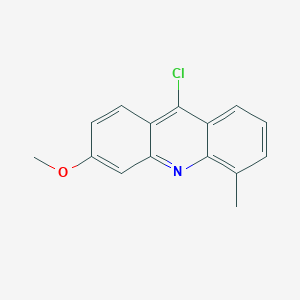
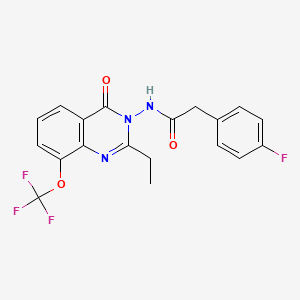
![(R)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12939568.png)
![6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12939584.png)
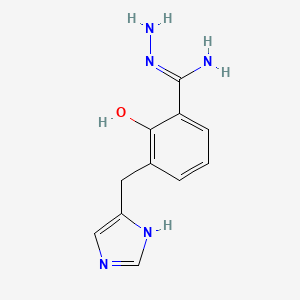

![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12-hydroxy-5,11,15-trimethyl-16-(2-methylbenzoyl)oxy-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-19-yl] 2-methylbenzoate](/img/structure/B12939598.png)
